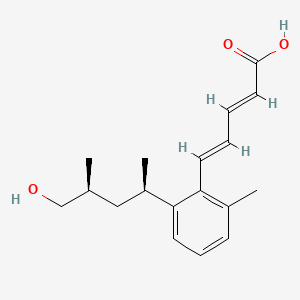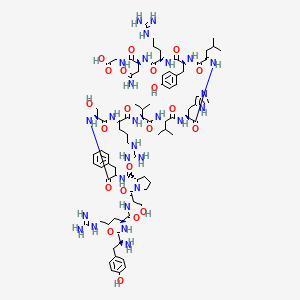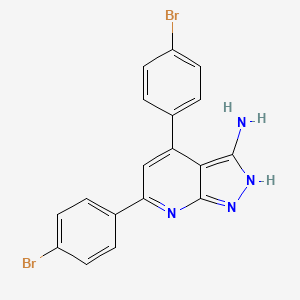
Exatecan analog 36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan analog 36 is a water-soluble, potent camptothecin derivative. Camptothecins are a class of compounds known for their antineoplastic activity, primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. This compound has been developed to enhance the therapeutic profile of camptothecins, offering greater antitumor activity and reduced toxicity compared to earlier analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan analog 36 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve water solubility and antitumor activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Exatecan analog 36 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its solubility and reactivity.
Substitution: Substitution reactions are used to introduce or replace functional groups on the camptothecin scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their antitumor activity and other pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Exatecan analog 36 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of camptothecin derivatives.
Biology: Researchers use it to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.
Wirkmechanismus
Exatecan analog 36 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By trapping the topoisomerase I-DNA cleavage complex, this compound induces DNA damage, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Exatecan analog 36 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound offers several advantages:
Greater Antitumor Activity: It has shown higher potency in preclinical studies compared to topotecan and irinotecan.
Reduced Toxicity: The modifications in this compound reduce its toxicity, making it safer for clinical use.
Water Solubility: Unlike some other camptothecin derivatives, this compound is water-soluble, which improves its pharmacokinetic properties.
List of Similar Compounds
- Topotecan
- Irinotecan
- Camptothecin
- SN-38 (active metabolite of irinotecan)
Eigenschaften
Molekularformel |
C24H22FN3O3 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide |
InChI |
InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
UWSSMMLNRVDDTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)

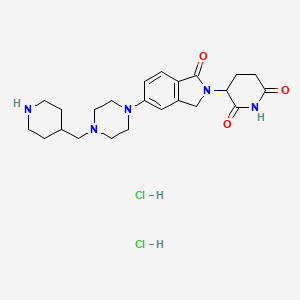

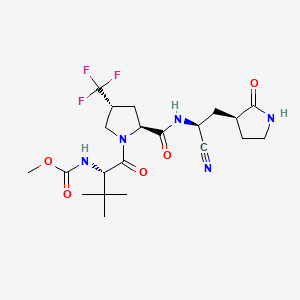
![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
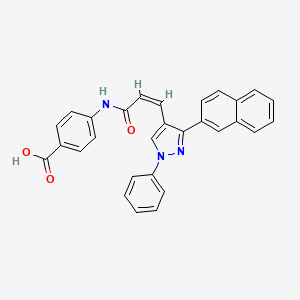
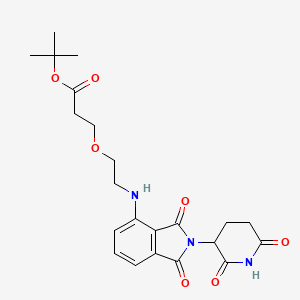
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
